![molecular formula C19H25NO7 B2906421 (R)-1-benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate CAS No. 1982363-77-8](/img/structure/B2906421.png)
(R)-1-benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate
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Description
(R)-1-benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate, hereafter referred to as (R)-1-BMB, is an organic compound that has been studied extensively in both scientific research and in laboratory experiments. It is a chiral compound, meaning that it can exist in two forms, each of which has a different effect on the body. This compound has been used in a wide range of applications, from drug development to enzyme inhibition studies.
Scientific Research Applications
Dipeptide Synthesis
Boc-protected amino acids are used in the synthesis of dipeptides . They are used as starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
Organic Synthesis
Boc-protected amino acids are used in organic synthesis due to their multiple reactive groups . They can be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N -terminus are chemically protected .
Synthesis of Amino Acid Ionic Liquids (AAILs)
Boc-protected amino acids are used in the synthesis of AAILs . A series of room-temperature ionic liquids derived from commercially available Boc-protected amino acids (Boc-AAILs) have been prepared .
Deprotection of N-Boc Group
The N-Boc group from a structurally diverse set of compounds can be selectively deprotected using oxalyl chloride in methanol . This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .
Synthesis of Medicinally Active Compounds
Boc-protected amino acids are used in the synthesis of medicinally active compounds . For example, a mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds was applied to a hybrid, medicinally active compound FC1 .
Synthesis of Protected Amino Acids
Boc-protected amino acids are used in the synthesis of other protected amino acids . For example, the ionic liquids containing protected amino acids have been synthesized .
properties
IUPAC Name |
1-O-benzyl 6-O-methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxohexanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO7/c1-19(2,3)27-18(24)20-15(10-14(21)11-16(22)25-4)17(23)26-12-13-8-6-5-7-9-13/h5-9,15H,10-12H2,1-4H3,(H,20,24)/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMPGIMOTPAINZ-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)CC(=O)OC)C(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)CC(=O)OC)C(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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